

# Protocol for Assessing Early Response in Ulcerative Colitis

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## Compound Focus: Filgotinib

CAS No.: 1206161-97-8

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This protocol outlines a strategy to evaluate **filgotinib** response at the end of the induction phase (Week 10), leveraging biomarkers to predict long-term outcomes and potentially reduce the need for repeated endoscopies [1].

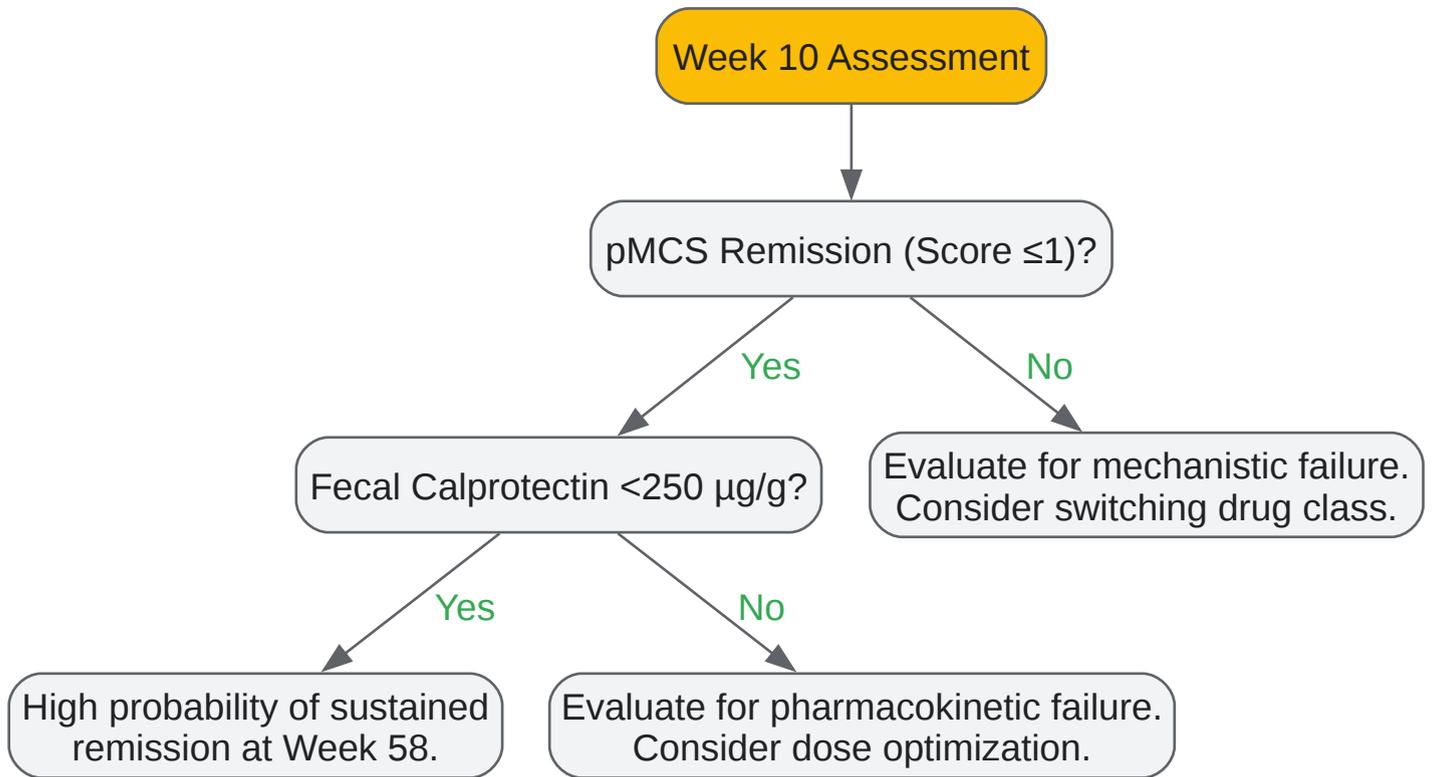
**1. Primary Objective** To assess the probability of sustained clinical remission at one year (Week 58) based on clinical and biomarker responses at Week 10.

## 2. Materials and Equipment

- **Clinical Assessment Tools:** Partial Mayo Clinic Score (pMCS) worksheet [2] [1].
- **Biomarker Tests:** Fecal Calprotectin (FCP) test, C-Reactive Protein (CRP) serum test.
- **Data Collection:** Case Report Form (CRF) to record pMCS, FCP, and CRP values.

## 3. Step-by-Step Procedure

- **Step 1: Baseline Assessment (Initiation of Filgotinib)**
  - Record the pMCS and ensure objective evidence of inflammation (e.g., elevated CRP or FCP >250 µg/g) [2].
- **Step 2: Week 10 Assessment (Post-Induction)**
  - **Clinical Evaluation:** Calculate the pMCS. Define **clinical remission** as a pMCS ≤1 [2].
  - **Biomarker Analysis:** Obtain a stool sample for FCP measurement.
- **Step 3: Outcome Interpretation and Decision Matrix**
  - Use the flowchart below to interpret Week 10 results and guide clinical decision-making.



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## Analysis of Predictive Factors for Long-Term Response

A mixed model for repeated measures (MMRM) analysis of clinical trial data identified specific factors associated with a lower disease activity score (pMCS) at Week 58, indicating a better long-term outcome [1].

Predictive Factor Category	Specific Factors
Baseline Characteristics	Biologic-naïve status, Endoscopic subscore <3, CRP ≤3 mg/L [1].
Week 10 Clinical Response	Rectal bleeding subscore of 0, Stool frequency subscore of 0, Histological remission, Endoscopic subscore ≤1 [1].
Week 10 Patient-Reported Outcome	Inflammatory Bowel Disease Questionnaire (IBDQ) score >170 [1].

## Experimental Protocol: Faecal Calprotectin Prognostic Cut-off

This experiment validates the prognostic value of week 10 FCP levels for long-term clinical remission [1].

- **Objective:** To determine the optimal prognostic FCP cut-off value at Week 10 for predicting clinical remission at Week 58.
- **Methods:**
  - **Patient Cohort:** Patients from the SELECTION trial receiving **filgotinib** 200 mg, 100 mg, or placebo.
  - **Sample Collection:** Faecal samples collected at Week 10.
  - **FCP Measurement:** Analyze samples using a standard ELISA kit.
  - **Data Analysis:**
    - Use Receiver Operating Characteristic (ROC) analysis to evaluate the prognostic performance of Week 10 FCP for a concurrent Week 10 Mayo Clinic Score response.
    - Identify the optimal FCP cut-off value that maximizes both sensitivity and specificity.
- **Result:** The analysis established **<250 µg/g** as the optimal prognostic FCP cut-off [1].

## Safety and Monitoring Considerations

While the focus is on response-guided therapy, safety monitoring remains crucial. Real-world data shows **filgotinib** is generally well-tolerated [2]. However, as a Janus kinase (JAK) inhibitor, it is subject to class-wide risk minimization measures. Key safety data from long-term studies include:

- **Rheumatoid Arthritis (Long-term Data):** In a long-term extension study with over 3,700 patient-years of exposure, the incidence rates of major adverse cardiovascular events (MACE) and malignancies were low [3].
- **Clinical Monitoring:** Standard practice includes vigilance for infections (including herpes zoster), routine laboratory monitoring, and assessment of cardiovascular and thromboembolic risk factors as per JAK inhibitor class labeling.

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## References

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To cite this document: Smolecule. [Protocol for Assessing Early Response in Ulcerative Colitis].

Smolecule, [2026]. [Online PDF]. Available at:

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